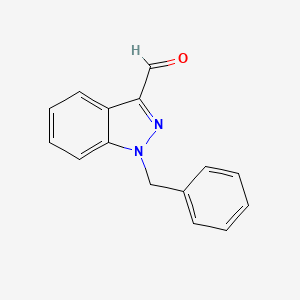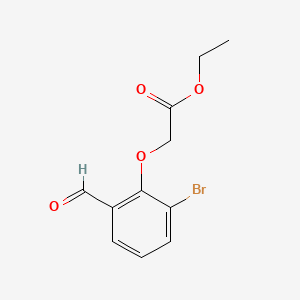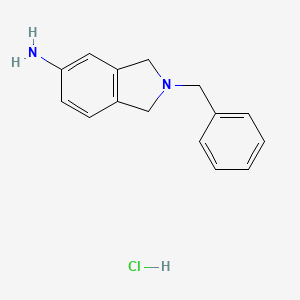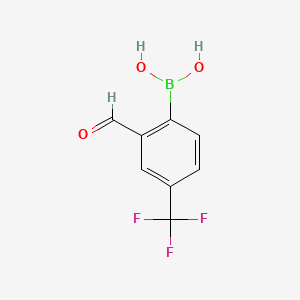
ACIDE 2-FORMYL-4-(TRIFLUOROMÉTHYL)PHÉNYLBORONIQUE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Formyl-4-(trifluoromethyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1217501-35-3. It has a molecular weight of 217.94 and its IUPAC name is 2-formyl-4-(trifluoromethyl)phenylboronic acid .
Synthesis Analysis
The synthesis of this compound could potentially involve Suzuki-Miyaura coupling reactions . Additionally, 4-Formylphenylboronic acid can be prepared by hydrolysis of potassium 4-formylphenyl-trifluoroborate by means of acidic alumina or silicon dioxide .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6BF3O3/c10-8(11,12)6-1-2-7(9(14)15)5(3-6)4-13/h1-4,14-15H . This indicates the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a formyl group and a trifluoromethyl group.Chemical Reactions Analysis
This compound can participate in various reactions. For instance, it can be used as a reactant in site-selective Suzuki-Miyaura cross-coupling reactions . It can also participate in palladium-catalyzed direct arylation reactions .Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . It has a melting point of 245-250 °C . It is recommended to be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Réactions de couplage croisé de Suzuki-Miyaura
Le composé sert de réactif précieux dans les réactions de couplage croisé de Suzuki-Miyaura. Ces réactions permettent la synthèse de molécules organiques complexes en couplant des acides aryl- ou hétéroarylboroniques avec des halogénures d'aryl ou d'hétéroaryl. Les chercheurs utilisent cette méthode pour créer des structures chimiques diverses pour la découverte de médicaments et la science des matériaux .
Synthèse assistée par micro-ondes
L'acide 2-formyl-4-(trifluorométhyl)phénylboronique trouve des applications dans les réactions assistées par micro-ondes. La combinaison unique de l'irradiation par micro-ondes et de la chimie de l'acide boronique accélère les réactions, ce qui la rend utile pour la synthèse efficace et rapide de divers composés .
Réactions de couplage catalysées au cobalt
Les chercheurs utilisent ce composé dans des réactions de couplage catalysées au cobalt. Ces réactions permettent la construction de liaisons C-C et C-N, facilitant la création d'architectures moléculaires complexes. Les produits obtenus ont des applications en chimie médicinale et en science des matériaux .
Préparation de boranes vinyliques MIDA
Les boranes vinyliques MIDA (MIDA = acide N-méthyliminodiacétique) sont des intermédiaires polyvalents en synthèse organique. L'acide 2-formyl-4-(trifluorométhyl)phénylboronique joue un rôle crucial dans leur préparation, permettant aux chimistes d'accéder à un large éventail de boranes vinyliques fonctionnalisés .
Synthèse d'agents antitumoraux de la pyrrolobenzodiazépine C2-aryl
Ce composé contribue à la synthèse des pyrrolobenzodiazépines (PBD) C2-aryl. Les PBD présentent une activité antitumorale puissante et ont été étudiées comme thérapies anticancéreuses potentielles. Les caractéristiques structurales uniques des PBD en font des candidats prometteurs pour les thérapies ciblées .
Antagoniste de l'hormone de libération de la corticotropine (CRH)
L'acide 2-formyl-4-(trifluorométhyl)phénylboronique est un intermédiaire clé dans la synthèse de la 4-(2-trifluorométhyl)phénylpyrrolo[2,3-d]pyrimidine. Ce composé a montré un potentiel d'antagoniste de l'hormone de libération de la corticotropine (CRH), qui joue un rôle dans la réponse au stress et l'anxiété. L'étude des antagonistes du CRH peut conduire à de nouveaux traitements pour les troubles liés au stress .
Safety and Hazards
This compound is associated with several hazards. It is harmful if swallowed and may cause respiratory irritation. It also causes skin and serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .
Orientations Futures
In terms of future directions, this compound could potentially be used in the synthesis of various derivatives through Suzuki-coupling reactions . It could also be used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine, a potential antagonist of corticotropin-releasing hormone .
Relevant Papers There are several papers related to this compound . These papers discuss various aspects of the compound, including its synthesis, reactions, and potential applications. Further analysis of these papers could provide more detailed information about this compound.
Mécanisme D'action
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The success of these reactions is due to the combination of mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling pathway . This pathway is crucial in the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Pharmacokinetics
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c . This suggests that the compound’s stability and bioavailability may be influenced by temperature and atmospheric conditions.
Result of Action
The result of the compound’s action in Suzuki-Miyaura cross-coupling reactions is the formation of carbon-carbon bonds . These bonds are fundamental in organic synthesis and are used in the creation of a wide variety of complex organic compounds .
Action Environment
Environmental factors such as temperature and atmospheric conditions can influence the compound’s action, efficacy, and stability . For example, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .
Propriétés
IUPAC Name |
[2-formyl-4-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3O3/c10-8(11,12)6-1-2-7(9(14)15)5(3-6)4-13/h1-4,14-15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMALWAHKGBEGSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)C=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681578 |
Source


|
| Record name | [2-Formyl-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-35-3 |
Source


|
| Record name | [2-Formyl-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
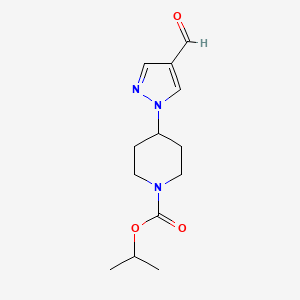

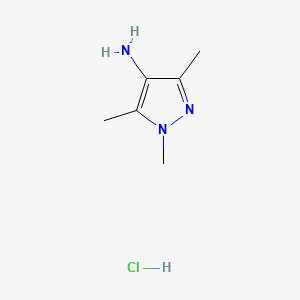


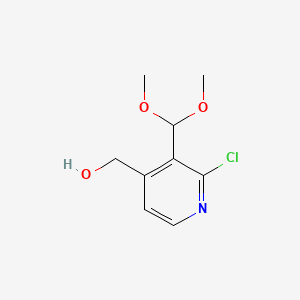

![hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionic acid](/img/no-structure.png)
